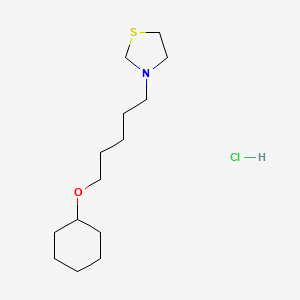
Thiazolidine, 3-(5-cyclohexyloxypentyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazolidine, 3-(5-cyclohexyloxypentyl)-, hydrochloride is a chemical compound belonging to the thiazolidine class. Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom. This particular compound is characterized by the presence of a cyclohexyloxypentyl group attached to the thiazolidine ring, and it is commonly used in its hydrochloride salt form for increased stability and solubility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolidine, 3-(5-cyclohexyloxypentyl)-, hydrochloride typically involves the reaction of a thiazolidine derivative with a cyclohexyloxypentyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the purification of the product through recrystallization or chromatography to remove any impurities and obtain the hydrochloride salt form.
化学反応の分析
Types of Reactions
Thiazolidine, 3-(5-cyclohexyloxypentyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidine derivatives with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Bases like potassium carbonate or sodium hydroxide in organic solvents are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Thiazolidine, 3-(5-cyclohexyloxypentyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Thiazolidine, 3-(5-cyclohexyloxypentyl)-, hydrochloride involves its interaction with specific molecular targets in biological systems. The thiazolidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The cyclohexyloxypentyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its targets.
類似化合物との比較
Similar Compounds
Thiazole: A heterocyclic compound with a five-membered ring containing sulfur and nitrogen atoms.
Oxadiazole: A five-membered ring with two nitrogen atoms and one oxygen atom, known for its diverse biological activities.
Thiadiazole: A five-membered ring with two nitrogen atoms and one sulfur atom, used in various medicinal applications.
Uniqueness
Thiazolidine, 3-(5-cyclohexyloxypentyl)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyloxypentyl group enhances its lipophilicity and stability, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
38920-87-5 |
|---|---|
分子式 |
C14H28ClNOS |
分子量 |
293.9 g/mol |
IUPAC名 |
3-(5-cyclohexyloxypentyl)-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C14H27NOS.ClH/c1-3-7-14(8-4-1)16-11-6-2-5-9-15-10-12-17-13-15;/h14H,1-13H2;1H |
InChIキー |
WZIANVLNLVQBRU-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)OCCCCCN2CCSC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-[(E)-3-(6-methoxyquinolin-4-yl)prop-2-enyl]piperidin-1-yl]ethanone](/img/structure/B14678734.png)
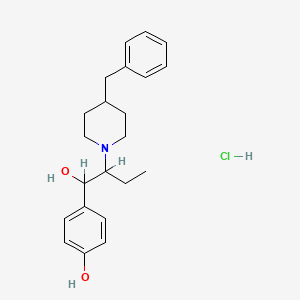
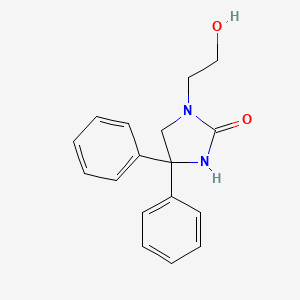



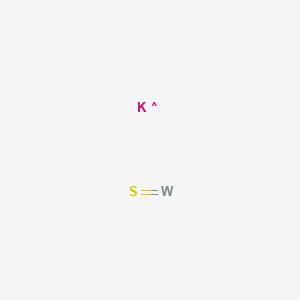
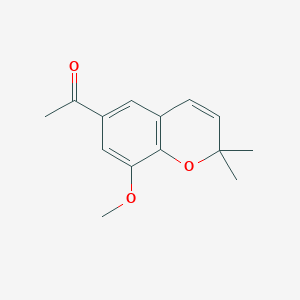
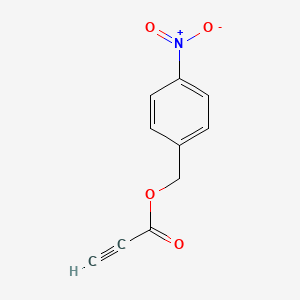


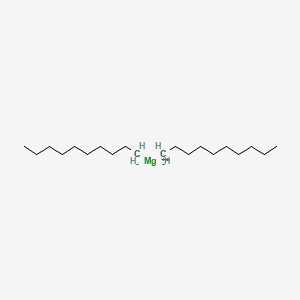
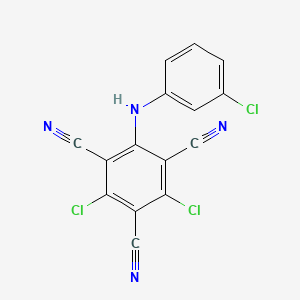
![1-(2-Chloro-3-(1-[(cyclohexylamino)carbonyl]-2-oxohydrazino)propyl)-1-[(cyclohexylamino)carbonyl]-2-oxohydrazine](/img/structure/B14678814.png)
